molecular formula C22H28N2O B108273 N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide CAS No. 18095-74-4

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide

Cat. No. B108273
CAS RN: 18095-74-4
M. Wt: 336.5 g/mol
InChI Key: OVAZLWZUJJDABM-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DMPP, is a widely used compound in scientific research. It belongs to the class of cinnamanilide compounds and is synthesized through a multi-step process. DMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to affect the conformational changes of proteins.
Biochemical and Physiological Effects:
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to modulate the activity of ion channels and transporters. In addition, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. It has a high purity and can be used in a variety of assays. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. It can also be toxic at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new fluorescent probes for the detection of metal ions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to be a highly sensitive and selective probe for the detection of zinc ions, which could be useful in the development of new sensors for environmental monitoring and medical diagnostics. Finally, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide could be used as a molecular probe for studying protein-ligand interactions and for the development of new drugs targeting specific proteins.

Synthesis Methods

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is synthesized through a multi-step process that involves the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylcinnamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide. The synthesis method is well-established and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a substrate for enzyme-catalyzed reactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been used as a molecular probe for studying protein-ligand interactions and for the detection of protein conformational changes.

properties

CAS RN

18095-74-4

Product Name

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C22H28N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-15H,9,16-17H2,1-4H3/b15-14+

InChI Key

OVAZLWZUJJDABM-CCEZHUSRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2

SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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